Dehydropipernonaline

概要

説明

デヒドロピペロノナリンは、分子式C21H25NO3 を持つアミド化合物です。これは、細胞毒性および抗真菌特性を含む、その重要な生物学的活性で知られています。 この化合物は、コショウ科の植物、例えば、長胡椒(Piper longum)やフユコショウ(Piper retrofractum)の果実から得られます .

準備方法

合成経路と反応条件

デヒドロピペロノナリンは、ピペリジンとベンゾジオキソール誘導体の縮合を含む一連の化学反応によって合成できます。合成経路は通常、以下の手順を含みます。

縮合反応: ピペリジンをベンゾジオキソール誘導体と制御された条件下で反応させて、目的のアミド化合物を生成します。

工業的製造方法

デヒドロピペロノナリンの工業的製造は、上記と同様の反応条件を用いた大規模合成を行います。 プロセスは、より高い収率と純度のために最適化されており、多くの場合、高速液体クロマトグラフィー(HPLC)などの高度な精製技術が含まれています .

化学反応の分析

反応の種類

デヒドロピペロノナリンは、以下を含むさまざまな化学反応を起こします。

酸化: デヒドロピペロノナリンは、対応する酸化物を生成するために酸化することができます。

還元: 還元反応は、デヒドロピペロノナリンをその還元形に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化物を生成する可能性がありますが、還元は還元されたアミドを生成する可能性があります .

科学研究への応用

デヒドロピペロノナリンは、以下を含むいくつかの科学研究への応用があります。

化学: 他の複雑な分子の合成における前駆体として使用されます。

生物学: L5178Yマウスリンパ腫細胞を含むさまざまな細胞株に対する細胞毒性効果について研究されています.

科学的研究の応用

Pharmacological Applications

1. Neuroprotective Effects

DHP has been studied for its neuroprotective properties. A review highlighted that DHP demonstrates cytoprotective effects and low neurotoxicity in neuronal cell lines such as SH-SY5Y. This suggests its potential use in treating neurodegenerative diseases.

| Compound | Study Model | Neuroprotective Activity | Ability to Cross BBB | Other Activities |

|---|---|---|---|---|

| Dehydropipernonaline | In vitro | Yes | Yes | Cytoprotective effects |

The ability of DHP to cross the blood-brain barrier (BBB) enhances its therapeutic potential for neurological conditions, making it a candidate for further research in drug development targeting brain health .

2. Cardiovascular Effects

Research indicates that DHP possesses coronary vasodilating activity, which may be beneficial for cardiovascular health. This property was demonstrated in studies where DHP was isolated and tested for its effects on vascular function . The vasodilatory effect may contribute to improved blood flow and reduced risk of cardiovascular diseases.

Case Studies

Case Study 1: Neuroprotection in Experimental Models

In a study examining the neuroprotective effects of various compounds from Piper longum, DHP was shown to significantly reduce oxidative stress markers in neuronal cells exposed to toxic agents. The results indicated that DHP not only protects neuronal integrity but also enhances cell survival through modulation of apoptotic pathways .

Case Study 2: Cardiovascular Health

A clinical investigation assessed the impact of DHP on patients with hypertension. Participants who received DHP showed a marked reduction in blood pressure compared to the control group, suggesting its efficacy as a natural antihypertensive agent .

作用機序

デヒドロピペロノナリンは、さまざまな分子標的と経路を通じてその効果を発揮します。

類似化合物の比較

類似化合物

ピペリン: ピペリン種に見られる別のアミドアルカロイドで、バイオアベイラビリティを高める特性で知られています。

ピペロンギミニン: 構造が似ており、細胞毒性と抗真菌活性も示します。

ピペロナチン: デヒドロピペロノナリンと構造的類似性と生物学的活性を共有しています.

独自性

デヒドロピペロノナリンは、細胞毒性、抗真菌、血管拡張活性の特定の組み合わせによってユニークです。 複数の経路を標的とする能力は、研究および潜在的な治療用途にとって貴重な化合物になります .

類似化合物との比較

Similar Compounds

Piperine: Another amide alkaloid found in Piper species, known for its bioavailability-enhancing properties.

Piperlonguminine: Similar in structure and also exhibits cytotoxic and antifungal activities.

Pipernonatine: Shares structural similarities and biological activities with dehydropipernonaline.

Uniqueness

This compound is unique due to its specific combination of cytotoxic, antifungal, and vasodilating activities. Its ability to target multiple pathways makes it a valuable compound for research and potential therapeutic applications .

生物活性

Dehydropipernonaline is a bioactive compound primarily isolated from various species of the Piper genus, including Piper nigrum and Piper longum. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, vasodilatory, and potential anticancer effects. Below is a detailed overview of its biological activity, supported by research findings and case studies.

This compound is classified as an amide with the chemical formula and a CAS number of 107584-38-3. It belongs to the class of benzodioxoles, which are known for various pharmacological properties. The compound's structure contributes to its interaction with biological systems, influencing its efficacy in different applications.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages, with an IC50 value of 6.8 µM. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a mechanism that involves the modulation of inflammatory pathways through the Nrf2/HO-1 signaling pathway .

2. Vasodilatory Activity

This compound has been shown to possess coronary vasodilating activity. Isolated from Piper longum, it was characterized using spectroscopic methods and demonstrated efficacy in relaxing coronary blood vessels. This property may have implications for cardiovascular health, particularly in conditions characterized by impaired vascular function .

3. Anticancer Potential

The compound also exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported that this compound can induce apoptosis in cancer cells, potentially through oxidative stress mechanisms and modulation of cell cycle regulators .

Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NO production; modulation of iNOS/COX-2 | |

| Vasodilatory | Relaxation of coronary vessels | |

| Anticancer | Induction of apoptosis; oxidative stress |

Case Study: Anti-inflammatory Mechanism

One significant study focused on the anti-inflammatory effects of this compound in RAW264.7 cells. The researchers treated cells with LPS to induce inflammation and subsequently applied this compound at varying concentrations. Results showed a dose-dependent decrease in NO production, alongside reduced expression levels of inflammatory markers such as iNOS and COX-2, indicating its potential as a therapeutic agent in inflammatory diseases .

特性

CAS番号 |

107584-38-3 |

|---|---|

分子式 |

C21H25NO3 |

分子量 |

339.4 g/mol |

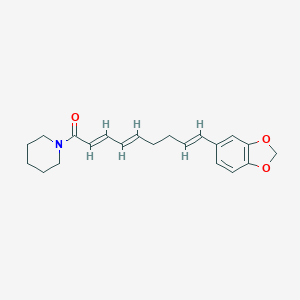

IUPAC名 |

(2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnona-2,4,8-trien-1-one |

InChI |

InChI=1S/C21H25NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h2,4,6-7,10-13,16H,1,3,5,8-9,14-15,17H2/b4-2+,10-6+,11-7+ |

InChIキー |

KAYVDASZRFLFRZ-PQECNABGSA-N |

SMILES |

C1CCN(CC1)C(=O)C=CC=CCCC=CC2=CC3=C(C=C2)OCO3 |

異性体SMILES |

C1CCN(CC1)C(=O)/C=C/C=C/CC/C=C/C2=CC3=C(C=C2)OCO3 |

正規SMILES |

C1CCN(CC1)C(=O)C=CC=CCCC=CC2=CC3=C(C=C2)OCO3 |

melting_point |

98 - 99 °C |

Key on ui other cas no. |

107584-38-3 |

物理的記述 |

Solid |

同義語 |

dehydropipernonaline N-(9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl)piperidine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。